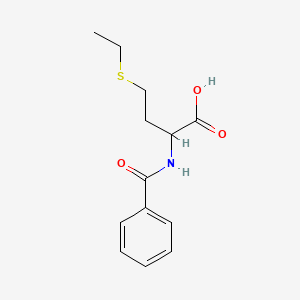

2-Benzamido-4-ethylsulfanylbutanoic acid

Description

2-Benzamido-4-ethylsulfanylbutanoic acid is a synthetic organic compound characterized by a benzamido group at the C2 position and an ethylsulfanyl (thioether) substituent at the C4 position of a butanoic acid backbone. Its molecular formula is C₁₃H₁₇NO₃S, with a molar mass of 267.35 g/mol. The ethylsulfanyl group (-SCH₂CH₃) contributes to its lipophilicity, while the benzamido moiety may influence its binding affinity to biological targets. This compound is hypothesized to have applications in medicinal chemistry, particularly in drug design targeting enzymes or receptors sensitive to sulfur-containing ligands.

Propriétés

IUPAC Name |

2-benzamido-4-ethylsulfanylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3S/c1-2-18-9-8-11(13(16)17)14-12(15)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTAPCWRFUZKDJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCC(C(=O)O)NC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional differences between 2-benzamido-4-ethylsulfanylbutanoic acid and its analogs significantly impact their physicochemical and pharmacological profiles. Below is a detailed comparison with 2-benzamido-4-(methylsulfonyl)butanoic acid (CAS: 115527-63-4), a closely related compound with a methylsulfonyl (-SO₂CH₃) substituent .

Table 1: Key Comparative Properties

| Property | This compound | 2-Benzamido-4-(methylsulfonyl)butanoic Acid |

|---|---|---|

| CAS Number | Hypothetical | 115527-63-4 |

| Molecular Formula | C₁₃H₁₇NO₃S | C₁₂H₁₅NO₅S |

| Molar Mass (g/mol) | 267.35 | 285.32 |

| Substituent | Ethylsulfanyl (-SCH₂CH₃) | Methylsulfonyl (-SO₂CH₃) |

| Functional Group Type | Thioether | Sulfone |

| Predicted LogP | ~2.1 (higher lipophilicity) | ~0.8 (lower lipophilicity) |

| Aqueous Solubility | Lower | Higher |

| Acidity (Carboxylic Acid pKa) | ~4.5 (less acidic) | ~3.8 (more acidic) |

Key Findings:

Structural Impact on Lipophilicity :

- The ethylsulfanyl group in the target compound enhances lipophilicity compared to the methylsulfonyl analog, as evidenced by its higher predicted LogP . This suggests improved membrane permeability but may reduce solubility in aqueous media.

- The methylsulfonyl group, being a polar sulfone, increases solubility due to hydrogen-bonding capacity but lowers lipid bilayer penetration .

Electronic Effects on Acidity :

- The electron-withdrawing sulfonyl group in the analog lowers the pKa of the carboxylic acid (~3.8), enhancing ionization at physiological pH. In contrast, the electron-donating thioether group in the target compound results in a higher pKa (~4.5), reducing ionization .

Bioactivity Implications :

- Sulfonyl-containing analogs are often more stable against metabolic oxidation than thioethers, which may undergo enzymatic S-oxidation. However, thioethers can act as prodrugs, releasing active metabolites upon oxidation .

- The ethyl chain in the target compound may improve binding to hydrophobic enzyme pockets, whereas the sulfonyl group could enhance interactions with polar residues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.